TAS-117
Overview
Description
TAS-117 is a highly potent and selective, oral, allosteric pan-AKT inhibitor. It is under development for the treatment of advanced or metastatic solid tumors. The compound has shown promising results in preclinical and clinical studies, demonstrating significant antitumor activity by inhibiting the AKT pathway, which is crucial for cell proliferation and survival .
Preparation Methods
The synthetic routes and reaction conditions for TAS-117 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production methods are designed to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
TAS-117 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TAS-117 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AKT pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation, survival, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of advanced or metastatic solid tumors, multiple myeloma, and other cancers.
Industry: Utilized in the development of new therapeutic agents targeting the AKT pathway .
Mechanism of Action
TAS-117 exerts its effects by selectively inhibiting the AKT pathway. AKT is a key regulator of cell proliferation, survival, and metabolism. By inhibiting AKT, this compound disrupts these cellular processes, leading to reduced cell proliferation and increased apoptosis. The molecular targets and pathways involved include the phosphorylation of AKT and its downstream substrates, such as the proline-rich AKT substrate of 40 kDa (PRAS40) .
Comparison with Similar Compounds
TAS-117 is unique compared to other AKT inhibitors due to its high selectivity and potency. Similar compounds include:
MK-2206: Another selective AKT inhibitor with a different mechanism of action.
GSK690693: A pan-AKT inhibitor with broader activity against multiple isoforms of AKT.
Perifosine: An oral AKT inhibitor with a different chemical structure and mechanism of action.
This compound stands out due to its allosteric inhibition of AKT, which provides a distinct advantage in terms of selectivity and reduced off-target effects .
Biological Activity
TAS-117 is a novel, highly potent, and selective oral allosteric inhibitor of the AKT pathway, which plays a crucial role in various cellular processes, including metabolism, growth, and survival. This compound is under investigation for its potential therapeutic effects in treating advanced or metastatic solid tumors, particularly those with specific genetic aberrations.
This compound targets the AKT signaling pathway, which is often dysregulated in cancer. By inhibiting AKT, this compound aims to reduce tumor cell proliferation and induce apoptosis. The compound has shown efficacy against a variety of cancer cell lines, particularly those with mutations in the PIK3CA gene and alterations in the AKT pathway.
Phase I Study
A first-in-human Phase I study evaluated the safety, pharmacokinetics, and antitumor activity of this compound. The study involved 66 patients with advanced solid tumors and was structured into three phases: dose escalation, regimen modification, and safety assessment. Key findings from this trial include:
- Dosing Regimen : Patients received either daily doses or an intermittent schedule (4 days on/3 days off). The recommended dose was 24 mg/day based on tolerability.
- Safety Profile : Adverse events were reported in 98.5% of patients, with grade ≥3 adverse events occurring in 67.7% of cases. The most common were hyperglycemia and anorexia.
- Efficacy : Among the participants, four patients achieved confirmed partial responses, indicating some level of antitumor activity .
Phase II Studies
Subsequent Phase II studies have further explored this compound's efficacy in specific patient populations:
-
K-BASKET Trial : This study focused on patients with advanced solid tumors harboring PIK3CA mutations. Key results included:
- Patient Demographics : 13 patients were enrolled; most had heavily pre-treated advanced cancers.
- Efficacy : A confirmed partial response was observed in one ovarian cancer patient (8% overall response rate), while two breast cancer patients exhibited stable disease (23% disease control rate).
- Survival Metrics : Median progression-free survival was reported at 1.4 months (95% CI: 1.2-1.6), and median overall survival was 4.8 months (95% CI: 2.6-11.2) .
- Ongoing Investigations : Additional trials are assessing this compound's potential in rare cancers linked to PTEN loss and other genetic alterations. These studies aim to identify biomarkers predictive of response to treatment.
Pharmacodynamics and Biomarkers
Pharmacodynamic assessments have indicated that this compound effectively reduces levels of phosphorylated PRAS40 (pPRAS40), a substrate of AKT, serving as a biomarker for AKT inhibition. This reduction correlates with the drug's antitumor activity and provides insight into its mechanism of action .
Summary of Findings
Parameter | Phase I Study Results | Phase II K-BASKET Trial Results |
---|---|---|
Number of Patients | 66 | 13 |
Recommended Dose | 24 mg/day | 16 mg/day (GI cancers) / 24 mg/day (others) |
Overall Response Rate | Partial responses in 4 patients | 8% overall response rate |
Disease Control Rate | Not specified | 23% for breast cancer |
Median Progression-Free Survival | Not reported | 1.4 months |
Median Overall Survival | Not reported | 4.8 months |
Common Adverse Events | Hyperglycemia, anorexia | Hyperglycemia, rash |
Properties
IUPAC Name |
3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFGVDXMHWGOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402602-94-1 | |
Record name | TAS-117 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-117 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pifusertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.